Neuromedin U-25 porcine

Descripción general

Descripción

Neuromedin U-25 porcine is a bioactive peptide first isolated from the porcine spinal cord. It is known for its potent contractile effect on smooth muscle, particularly in the rat uterus. The peptide consists of 25 amino acids and has been identified in various species, including humans, pigs, and other mammals. This compound plays significant roles in various physiological processes, including smooth muscle contraction, blood pressure regulation, and energy balance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Neuromedin U-25 porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product. The peptide is often produced in bulk and stored under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Neuromedin U-25 porcine undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize specific residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitutions are performed during the SPPS process by incorporating different amino acids at specific positions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acids. These modified peptides are used to study the biological activity and structure-function relationships of this compound .

Aplicaciones Científicas De Investigación

Physiological Effects

Smooth Muscle Contraction

NMU-25 has been shown to elicit potent contractile effects on smooth muscle tissues. Studies indicate that NMU-25 is significantly more effective than its shorter counterpart, NMU-8, in stimulating contractions in rat uterus and chicken crop preparations. The relative activity of NMU-25 compared to NMU-8 is approximately 5.51, with specific peptide fragments demonstrating even higher potency . The C-terminal segment Asn15-Arg-Arg17 is crucial for enhancing contractile activity across various species' NMU peptides .

Cardiovascular Effects

Research has demonstrated that NMU-25 induces hypertensive responses in rats. It activates G-protein-coupled receptors (NMUR1 and NMUR2), which are implicated in regulating vascular reactivity and blood pressure control . Notably, NMU-25's role in modulating splanchnic circulation suggests potential applications in managing cardiovascular diseases .

Appetite Regulation

Neuromedin U-25 plays a significant role in appetite suppression and energy expenditure. Studies on mice have shown that central administration of NMU leads to decreased food intake and increased metabolic rates. Mice lacking the receptor for NMU exhibit obesity, suggesting that NMU signaling is critical for maintaining energy balance . The peptide's anorexigenic properties make it a candidate for obesity treatment.

Stress Response

NMU-25 has been linked to stress responses through its action on the hypothalamus. Intra-paraventricular nucleus (PVN) administration of NMU significantly increases plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, indicating its involvement in the hypothalamic-pituitary-adrenal (HPA) axis regulation . This suggests a potential therapeutic role for NMU-25 in stress-related disorders.

Potential Therapeutic Applications

Given its physiological effects, NMU-25 is being explored for various therapeutic applications:

- Obesity Management: Due to its appetite-suppressing properties, NMU-25 could be developed into a treatment for obesity.

- Cardiovascular Therapies: Its ability to regulate blood pressure may lead to new treatments for hypertension and other cardiovascular conditions.

- Stress and Anxiety Disorders: By modulating stress responses, NMU-25 may offer new avenues for treating anxiety disorders.

Table 1: Summary of Key Research Findings on Neuromedin U-25

| Study Reference | Subject | Findings | Implications |

|---|---|---|---|

| Minamino et al., 1985 | Rat Uterus | NMU-25 shows stronger contractile activity than NMU-8 | Potential use in uterine contractility studies |

| O'Harte et al., 1991 | Chicken Crop | C-terminal fragments of NMU enhance contractile activity | Insights into structure-function relationships |

| Academic Journal, 2009 | Mice | Central administration reduces food intake | Possible application in obesity treatment |

| PMC2795236 | Human Cardiovascular System | Investigated NMU's role in vascular reactivity | Therapeutic implications for hypertension |

Mecanismo De Acción

Neuromedin U-25 porcine exerts its effects by binding to specific G-protein-coupled receptors, namely neuromedin U receptor 1 and neuromedin U receptor 2. These receptors are expressed in various tissues, including the central nervous system and peripheral organs. Upon binding to its receptors, this compound activates intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction, regulation of blood pressure, and modulation of energy balance .

Comparación Con Compuestos Similares

Neuromedin U-25 porcine is part of the neuromedin family, which includes several other peptides with similar structures and functions:

Neuromedin S: Another member of the neuromedin family, known for its role in the regulation of circadian rhythms and energy balance.

Neuromedin B and Neuromedin C: Belong to the bombesin-like peptide family and are involved in the regulation of gastrointestinal functions and feeding behavior.

Neuromedin K and Neuromedin L: Members of the tachykinin family, involved in the regulation of smooth muscle contraction and pain perception

This compound is unique due to its potent contractile effect on smooth muscle and its involvement in a wide range of physiological processes. Its high sequence conservation across species highlights its critical biological functions .

Actividad Biológica

Neuromedin U-25 (NMU-25) is a neuropeptide identified in the porcine spinal cord, which has garnered attention for its significant biological activities, particularly in the realms of appetite regulation, cardiovascular effects, and uterine stimulation. Below is a detailed examination of its biological activity based on various research findings.

Neuromedin U-25 is a 25-amino-acid peptide that exhibits potent stimulant effects on smooth muscle tissues, particularly the uterus. It is structurally related to neuromedin U-8, with NMU-25 containing the U-8 sequence at its C-terminus preceded by paired Arg residues, indicating a biosynthetic relationship between these peptides . The unique C-terminal amide structure of NMU-25 is thought to contribute to its physiological functions.

1. Uterine Stimulation

Research indicates that NMU-25 exerts a strong stimulatory effect on rat uterine smooth muscle. In studies where NMU-25 was administered, there was a notable increase in uterine contractions, which suggests its potential role in reproductive physiology .

2. Cardiovascular Effects

NMU-25 has been shown to have significant hypertensive effects in animal models. In one study, NMU-25 elicited potent vasoconstriction in isolated human coronary and mammary artery rings, indicating its role as a vasoconstrictor . The peptide's effects on blood pressure were characterized by:

| Dose (pmol/kg) | Maximal Blood Pressure Increase (%) |

|---|---|

| 320 | 5.2 |

| 90 | 4.3 |

Additionally, NMU-25 reduced blood flow in the superior mesenteric artery and portal vein while slightly increasing pancreatic blood flow, highlighting its selective action on splanchnic circulation .

3. Appetite Regulation

Neuromedin U is known to influence appetite and energy expenditure significantly. Studies involving transgenic mice indicated that central administration of NMU led to decreased food intake and increased metabolic rate . This anorexigenic effect was observed even with low doses of NMU-25.

Case Study 1: Uterine Response

In an experimental setup involving rats, NMU-25 was administered at varying doses (32 fmol/kg to 320 pmol/kg). The results demonstrated:

- Maximal contraction : Observed at higher doses with significant uterine stimulation.

Case Study 2: Cardiovascular Impact

A study involving isolated human tissues showed that NMU-25 could induce vasoconstriction effectively:

| Tissue Type | Response to NMU-25 (Maximal Contraction) |

|---|---|

| Coronary Artery | Potent |

| Mammary Artery | Potent |

| Saphenous Vein | Reduced response compared to NMU-25 |

Propiedades

IUPAC Name |

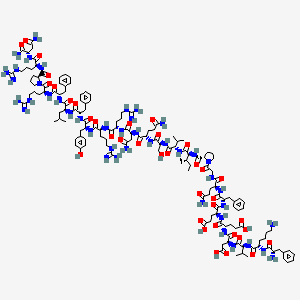

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIPBDDJNZTTI-DXVWOPCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C144H217N43O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583206 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3142.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98395-76-7 | |

| Record name | PUBCHEM_16136617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.